Benzene, 1-(iodomethyl)-2-nitro-
Description
Its molecular formula is C₇H₆INO₂, with a calculated molecular weight of 263.03 g/mol. This compound is structurally analogous to 2-nitrobenzyl bromide (CAS 3958-60-9, C₇H₆BrNO₂), where iodine replaces bromine . The iodomethyl group enhances its utility in organic synthesis, particularly in nucleophilic substitution reactions, due to iodine’s superior leaving-group ability compared to other halogens.
Properties
CAS No. |
29872-21-7 |
|---|---|
Molecular Formula |
C7H6INO2 |
Molecular Weight |
263.03 g/mol |
IUPAC Name |
1-(iodomethyl)-2-nitrobenzene |
InChI |
InChI=1S/C7H6INO2/c8-5-6-3-1-2-4-7(6)9(10)11/h1-4H,5H2 |
InChI Key |
FAWXELMDRBUYDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CI)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Diazotization-Iodination of 2-Nitroaniline
This method involves the diazotization of 2-nitroaniline followed by iodination. The process begins with the formation of a diazonium salt by treating 2-nitroaniline with sodium nitrite (NaNO₂) in an acidic medium (e.g., HCl or H₂SO₄) at 0–5°C. The diazonium intermediate is then reacted with potassium iodide (KI) to yield 1-iodo-2-nitrobenzene. Subsequent benzyl halide formation via free radical halogenation introduces the iodomethyl group.
Key Steps
- Diazotization :
- Iodination :
- Purification :
Challenges :
- Overmixing during diazonium salt formation leads to decomposition.
- Melting points (44–47°C) often fall short of literature values (49–51°C).
Metal-Free Coupling with Arylhydrazines
Arylhydrazine hydrochlorides react with iodine in dimethyl sulfoxide (DMSO) at 60°C under air. This method avoids transition metals, making it environmentally friendly.
Procedure
- Reactants : Arylhydrazine hydrochloride (0.5 mmol), iodine (0.5 mmol), DMSO (0.1 mL).
- Conditions : Stirred at 60°C for 6 hours.
- Workup : Extracted with chloroform, dried over Na₂SO₄, and purified via silica gel chromatography.
Performance
Advantages :
- No requirement for inert atmospheres.
- Compatible with electron-donating and withdrawing substituents.
Oxidation of Halo-Nitrobenzyl Alcohols
2-Nitrobenzyl alcohol derivatives are oxidized using a hypervalent iodine(III) reagent (e.g., TEMPO/BAIB system).
Protocol
- Oxidants : 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO, 5 mol%) and bis(acetoxy)iodobenzene (BAIB, 1.1–2.5 equiv).
- Solvent : Dichloromethane or chloroform.
- Reaction Time : 7–13 hours at 20–40°C.
Outcomes
Mechanistic Insight :
Nitration of 1-(Iodomethyl)benzene
Direct nitration of 1-(iodomethyl)benzene introduces the nitro group at the ortho position.
Conditions
Regioselectivity :
Limitations :
- Competing side reactions (e.g., di-nitration) reduce yields to 30–45%.
Radical Iododecarboxylation
Carboxylic acid precursors undergo iododecarboxylation using N-iodo amides (e.g., DIH, NIS).
Steps
- Substrate : 2-Nitrobenzyl carboxylic acid.
- Reagents : 1,3-Diiodo-5,5-dimethylhydantoin (DIH, 1.5 equiv).
- Conditions : Reflux in toluene for 12 hours.
Results
Comparative Analysis of Methods
Critical Considerations
- Purification : Column chromatography (hexane/ethyl acetate) is essential for removing byproducts like 2-nitroaniline.
- Safety : Diazonium salts are thermally unstable; reactions require strict temperature control.
- Regioselectivity : Electronic effects of the iodomethyl group must be balanced with steric demands.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzene, 1-(iodomethyl)-2-nitro- can undergo oxidation reactions, where the iodomethyl group is converted to an aldehyde or ketone. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The nitro group in Benzene, 1-(iodomethyl)-2-nitro- can be reduced to an amino group using reducing agents such as tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.
Substitution: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as hydroxide (OH-) or cyanide (CN-).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Tin (Sn) and hydrochloric acid (HCl), catalytic hydrogenation
Substitution: Sodium hydroxide (NaOH), sodium cyanide (NaCN)
Major Products Formed:
Oxidation: Aldehydes, ketones
Reduction: Amino derivatives
Substitution: Hydroxylated or cyanated derivatives
Scientific Research Applications
Chemistry: Benzene, 1-(iodomethyl)-2-nitro- is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, derivatives of Benzene, 1-(iodomethyl)-2-nitro- are studied for their potential biological activities. These compounds may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: The compound and its derivatives are explored for their potential therapeutic applications. They may be used in the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, Benzene, 1-(iodomethyl)-2-nitro- is used in the production of specialty chemicals and materials. It may be employed in the synthesis of polymers, dyes, and other functional materials.
Mechanism of Action
The mechanism of action of Benzene, 1-(iodomethyl)-2-nitro- depends on its chemical structure and the specific reactions it undergoes The nitro group can participate in electron-withdrawing interactions, affecting the reactivity of the benzene ring
Molecular Targets and Pathways:
Nitro Group: The electron-withdrawing nature of the nitro group can influence the reactivity of the benzene ring, making it more susceptible to nucleophilic attack.
Iodomethyl Group: The iodomethyl group can undergo substitution reactions, where the iodine atom is replaced by other nucleophiles, leading to the formation of new compounds with different properties.
Comparison with Similar Compounds
Structural and Physical Properties
A comparative analysis of key halogenated nitrobenzene derivatives is summarized below:
Key Observations:
- Molecular Weight : The iodomethyl derivative has the highest molecular weight due to iodine’s atomic mass (127 g/mol), followed by bromo (80 g/mol) and chloro (35 g/mol) analogues.
- Boiling Points: While explicit data for the iodomethyl compound is unavailable, halogenated nitrobenzenes generally exhibit higher boiling points than their non-halogenated counterparts. For example, 1-bromo-2-iodobenzene (CAS 583-55-1) has a reported boiling point of 393–530 K .
Reactivity and Stability
- Nucleophilic Substitution : The C-I bond in 1-(iodomethyl)-2-nitrobenzene is more reactive than C-Br or C-Cl bonds, making it preferable for alkylation or coupling reactions. For instance, 2-nitrobenzyl bromide is used in the one-pot synthesis of indazolobenzoxazines via displacement reactions .
- Electrophilic Substitution : The nitro group directs incoming electrophiles to the meta position. In 1-fluoro-2-nitrobenzene, the electron-withdrawing nitro group significantly lowers the ionization energy (9.86 eV) .
- Thermal Stability : Iodinated compounds may exhibit lower thermal stability compared to bromo/chloro derivatives due to weaker C-I bonds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
